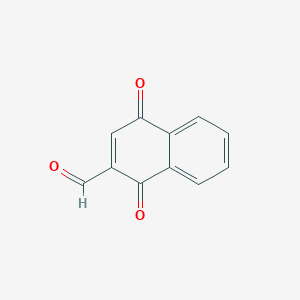
1,4-Dioxo-1,4-dihydronaphthalene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dioxo-1,4-dihydronaphthalene-2-carbaldehyde is a versatile chemical compound with the molecular formula C11H6O3 and a molecular weight of 186.16 g/mol . This compound is known for its unique structure, which includes a naphthalene ring fused with two oxo groups and an aldehyde group. It is used in various chemical research and development projects due to its high purity and stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Dioxo-1,4-dihydronaphthalene-2-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of naphthalene derivatives with specific reagents under controlled conditions. For example, the methyl 1,4-dioxo-1,4-dihydronaphthalene-2-carboxylate can form a complex in the presence of ceric ammonium nitrate (CAN). The vinyl group of ethyl vinyl ether then attacks this complex, leading to the formation of the final product through isomerization and intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical reactions using high-purity reagents and catalysts. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dioxo-1,4-dihydronaphthalene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups or other functional groups.
Substitution: The aldehyde group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the aldehyde group under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
1,4-Dioxo-1,4-dihydronaphthalene-2-carbaldehyde has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is used in the development of biochemical assays and as a probe for studying enzyme activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,4-dioxo-1,4-dihydronaphthalene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it can form complexes with metal ions, which can then participate in various biochemical reactions. The compound’s oxo and aldehyde groups play crucial roles in these interactions, facilitating the formation of stable complexes and intermediates .
Comparaison Avec Des Composés Similaires
1,4-Dioxo-1,4-dihydronaphthalene-2-carbaldehyde can be compared with other similar compounds, such as:
1,4-Dihydronaphthalene: This compound lacks the oxo and aldehyde groups, making it less reactive in certain chemical reactions.
1,4-Dioxo-1,4-dihydronaphthalene-2-carboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which enable a wide range of chemical reactions and applications.
Propriétés
Formule moléculaire |
C11H6O3 |
|---|---|
Poids moléculaire |
186.16 g/mol |
Nom IUPAC |
1,4-dioxonaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C11H6O3/c12-6-7-5-10(13)8-3-1-2-4-9(8)11(7)14/h1-6H |
Clé InChI |
PKZDWACKQCQRSJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


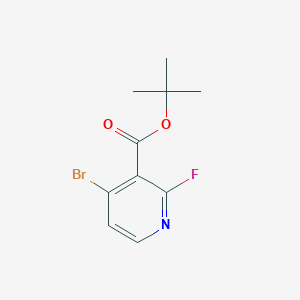
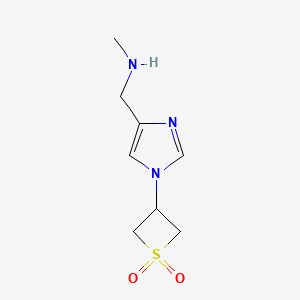
![7-Methyl-4-(trifluoromethyl)bicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B15220667.png)

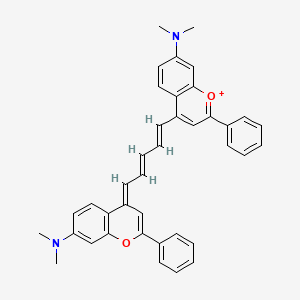
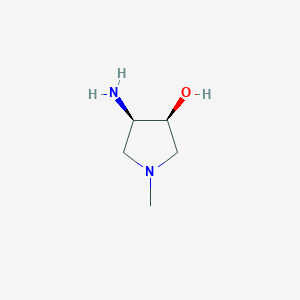
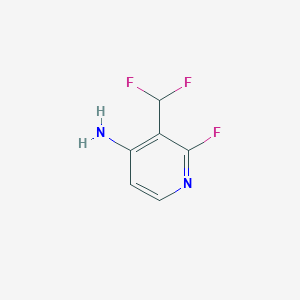

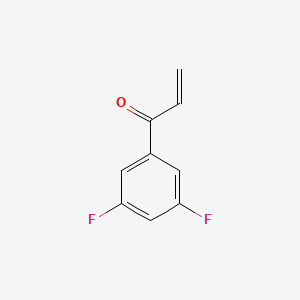
![Methyl 5-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B15220712.png)
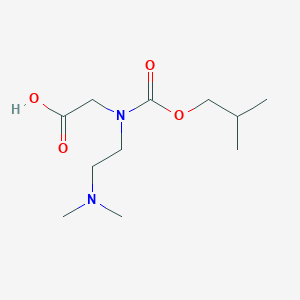


![tert-Butyl 2-(6-chloropyridin-3-yl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B15220734.png)
